Cas no 1236069-76-3 (4-Amino-7-fluoro-1,3-benzothiazole-2-thiol)
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol
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- Inchi: 1S/C7H5FN2S2/c8-3-1-2-4(9)5-6(3)12-7(11)10-5/h1-2H,9H2,(H,10,11)
- InChI Key: SANPYYKDGIFRBV-UHFFFAOYSA-N
- SMILES: S1C2=C(F)C=CC(N)=C2NC1=S
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | ANV00213-1g |
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol AldrichCPR |
1236069-76-3 | 1g |
¥5667.67 | 2023-04-03 | ||
| 1PlusChem | 1P01FG5H-100mg |
4-amino-7-fluorobenzo[d]thiazole-2-thiol |
1236069-76-3 | 95% | 100mg |
$163.00 | 2023-12-25 | |
| 1PlusChem | 1P01FG5H-250mg |
4-amino-7-fluorobenzo[d]thiazole-2-thiol |
1236069-76-3 | 95% | 250mg |
$240.00 | 2023-12-25 | |
| A2B Chem LLC | AX99589-100mg |
4-amino-7-fluorobenzo[d]thiazole-2-thiol |
1236069-76-3 | 95% | 100mg |
$171.00 | 2024-04-20 | |
| A2B Chem LLC | AX99589-250mg |
4-amino-7-fluorobenzo[d]thiazole-2-thiol |
1236069-76-3 | 95% | 250mg |
$253.00 | 2024-04-20 |
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol (CAS No. 1236069-76-3): A Comprehensive Overview
4-Amino-7-fluoro-1,3-benzothiazole-2-thiol (CAS No. 1236069-76-3) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and sensor technology. This compound belongs to the class of benzothiazoles, which are heterocyclic aromatic compounds known for their versatile properties and wide-ranging applications.
The molecular structure of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol is characterized by a benzene ring fused with a thiazole ring, featuring an amino group at position 4 and a fluoro substituent at position 7. The thiol (-SH) group at position 2 adds to its reactivity and functional versatility. This combination of functional groups makes it an intriguing molecule for both fundamental research and practical applications.
Recent studies have highlighted the potential of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol as a precursor in the synthesis of advanced materials, such as metalloporphyrins and coordination polymers. Its ability to coordinate with metal ions has been exploited in the development of novel sensors for detecting heavy metals in environmental samples. For instance, researchers have demonstrated that this compound can form stable complexes with mercury(II) ions, enabling highly sensitive detection in aqueous solutions.
In the realm of medicinal chemistry, 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol has been investigated as a potential lead compound for anti-cancer drug development. The fluoro substituent at position 7 enhances the molecule's lipophilicity, which is crucial for drug absorption and bioavailability. Preclinical studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a targeted therapeutic agent.
The synthesis of 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol involves a multi-step process that typically begins with the preparation of the corresponding benzothiazole derivative followed by functionalization at specific positions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
From an analytical perspective, 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol has been employed as a building block in the construction of fluorescent sensors for detecting reactive oxygen species (ROS). Its thiol group plays a critical role in capturing ROS molecules, leading to changes in fluorescence intensity that can be monitored in real-time. This application holds promise for early diagnosis of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
In summary, 4-Amino-7-fluoro-1,3-benzothiazole-2-thiol (CAS No. 1236069_76_3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, materials science, and environmental monitoring.
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